Nantradol Demonstrates 2–7× Superior Analgesic Potency Over Morphine in Multi-Assay Preclinical Batteries
Nantradol exhibited 2 to 7 times greater potency than morphine across a comprehensive battery of analgesic tests in rodents . This potency advantage is quantitatively documented in the foundational medicinal chemistry disclosure. Importantly, this morphine-like analgesic profile occurs despite the absence of opiate receptor binding, establishing nantradol as a mechanistically distinct but functionally comparable analgesic . By contrast, delta-9-THC typically shows lower or equivalent potency to morphine in standard nociceptive assays, while levonantradol (the single active isomer) achieves 10–30× morphine potency in the hot plate test .
| Evidence Dimension | Analgesic potency (fold-morphine) in rodent nociceptive assays |
|---|---|
| Target Compound Data | 2–7× morphine potency (nantradol racemic/diastereomeric mixture) |
| Comparator Or Baseline | Morphine (reference = 1×); delta-9-THC (generally ≤1× morphine); levonantradol (10–30× morphine in hot plate test) |
| Quantified Difference | Nantradol: 2–7× morphine; levonantradol: 10–30× morphine; THC: approximately equipotent or weaker than morphine |
| Conditions | Battery of rodent analgetic tests (phenylquinone writhing, tail-flick, hot plate); racemic nantradol as a 50:50 diastereomeric mixture |
Why This Matters
When selecting a cannabinoid analgesic for preclinical pain research where opiate receptor-independent mechanisms must be studied alongside robust in vivo potency, nantradol HCl offers a well-characterized intermediate potency window between THC and the ultra-potent levonantradol.
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